Mecoprop
Overview
Description
Mecoprop, or methylchlorophenoxypropionic acid (MCPP), is a common general use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers. It is primarily used to control broadleaf weeds .
Synthesis Analysis
Mecoprop is synthesized using a solid-liquid phase transfer catalysis (S-L PTC) with K2CO3 as a mild base and toluene as a solvent. This method achieves a conversion of 95% with 100% selectivity for Mecoprop ester at 100°C .Molecular Structure Analysis
The molecular formula of Mecoprop is C10H11ClO3. It is a monocarboxylic acid that is lactic acid in which the hydroxyl hydrogen is replaced by a 4-chloro-2-methylphenyl group .Chemical Reactions Analysis
Mecoprop undergoes solid-liquid phase transfer catalyzed (S-L PTC) O-alkylation of 4-chloro-2-methyl phenol to form methyl 2-(4-chloro-2-methylphenoxy) propionate (Mecoprop methyl ester) .Physical And Chemical Properties Analysis
Mecoprop appears as colorless crystals. It is corrosive to metals. The molecular weight of Mecoprop is 214.64 g/mol .Scientific Research Applications
Mecoprop in Subsurface and Groundwater
Mecoprop, an acid herbicide, is prevalent in UK groundwater and surface waters due to its widespread use in agriculture, horticulture, and domestically. It is particularly notable for its solubility in water and limited retardation by sorption, leading to conservative transport in soils and aquifers. Biodegradation in topsoil is common, but its persistence in deeper subsurface conditions, especially under anaerobic conditions, makes it a persistent organic compound in landfill leachates (Buss et al., 2006).
Photomineralization of Mecoprop
Mecoprop undergoes complete mineralization when dissolved in water containing TiO2, a process known as photomineralization. This process is significant in addressing water contamination by mecoprop, a potential health hazard. The degradation pathway was studied using proton NMR spectra and potentiometric titration (Topalov et al., 2000).
Biodegradation by Bacterial Strains
Specific bacterial strains capable of degrading mecoprop have been isolated from agricultural soils. These strains, related to Alcaligenes and Ralstonia genera, can also degrade other similar herbicides, indicating their potential use in bioremediation of mecoprop-contaminated environments (Smejkal et al., 2001).
Mecoprop Degradation in Biofilm Reactors
The degradation of mecoprop in polluted landfill leachate and wastewater was studied using moving bed biofilm reactors (MBBR). The study found different removal rates for the enantiomers of mecoprop, influenced by the initial concentration and microbial communities present in the reactors (Escolà Casas et al., 2017).
Soil Depth Impact on Biodegradation
The biodegradation of mecoprop-p and its relationship with soil depth were investigated, focusing on the number and diversity of tfdA related genes known for degrading phenoxyalkanoic acid herbicides. The study found that mecoprop-p half-life increases with soil depth and is associated with specific tfdA genes (Rodríguez-Cruz et al., 2010).
Solid-Liquid Phase Transfer Catalyzed Synthesis
A study on the solid-liquid phase transfer catalyzed synthesis of Mecoprop ester demonstrated a simple and effective synthetic method, providing new insights into the reaction mechanism and kinetics (Yadav & Deshmukh, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3, Array | |
Record name | MECOPROP | |
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Record name | MECOPROP | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |
Record name | Mecoprop [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID9024194 | |
Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
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Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |
Record name | MECOPROP | |
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Record name | Mecoprop | |
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Solubility |
Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |
Record name | Mecoprop | |
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Record name | MECOPROP | |
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Density |
1.28 g/cm³ | |
Record name | MECOPROP | |
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Vapor Pressure |
0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |
Record name | Mecoprop | |
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Record name | MECOPROP | |
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Product Name |
Mecoprop | |
Color/Form |
Colorless crystals, Solid | |
CAS RN |
93-65-2, 7085-19-0 | |
Record name | MECOPROP | |
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Record name | Mecoprop | |
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Record name | Mecoprop [BSI:ISO] | |
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Record name | MECOPROP | |
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Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |
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Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
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Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
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Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
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Record name | MECOPROP | |
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Record name | MECOPROP | |
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Melting Point |
93-95 °C, MP: 93-94 °C, 94 °C | |
Record name | Mecoprop | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MECOPROP | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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